molecular formula C13H14N2O4 B3490282 N-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B3490282
M. Wt: 262.26 g/mol
InChI Key: KFIKEYODQBPREK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a methyl group, and an oxazole ring, making it an interesting subject for various chemical studies.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the cellular processes.

Biochemical Pathways

Related compounds like 3,4-dimethoxyphenethylamine are known to have some activity as a monoamine oxidase inhibitor , which could suggest potential effects on monoamine neurotransmitter pathways.

Result of Action

A related compound, n-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide, has been studied for its corrosion inhibition properties on mild steel in acidic media . This suggests that the compound might have similar effects in its environment.

Action Environment

It’s worth noting that the related compound, n-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide, was studied in an acidic environment, suggesting that the ph of the environment could potentially influence the action of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the desired oxazole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as EDCI.HCl under nitrogen protection .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-5-methyl-1,2-

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-6-10(15-19-8)13(16)14-9-4-5-11(17-2)12(7-9)18-3/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIKEYODQBPREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
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Reactant of Route 3
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